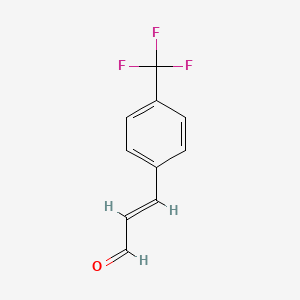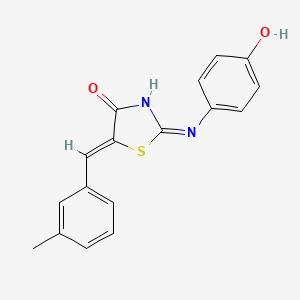
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole-based compound that has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole may interact with metal ions, leading to changes in fluorescence properties.
Biochemical and Physiological Effects
Studies have shown that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and act as a fluorescent probe for detecting metal ions. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been shown to have low toxicity in animal models.
実験室実験の利点と制限
One of the advantages of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its potential use as a fluorescent probe for detecting metal ions. This could be useful in various scientific research fields, such as environmental monitoring and biomedical imaging. However, one limitation of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its relatively complex synthesis method, which may limit its use in certain laboratory settings.
将来の方向性
There are several future directions for research on (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research could be conducted on its use as a fluorescent probe for detecting metal ions, with potential applications in environmental monitoring and biomedical imaging.
合成法
The synthesis of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves a series of chemical reactions. The starting material for the synthesis is 4-methylstyrene, which is reacted with sulfur dioxide and oxygen to form 4-methylstyrene sulfonic acid. The sulfonic acid is then reacted with pyrrolidine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium azide to form the (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.
科学的研究の応用
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-9-6-15(12-18)19-10-8-16-17-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIDSOMGHFVCHN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

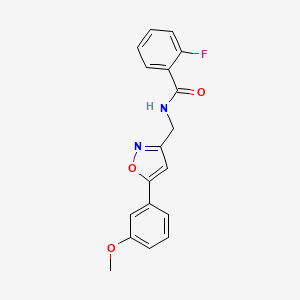
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
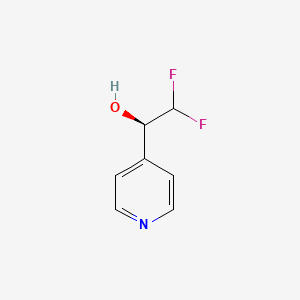
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
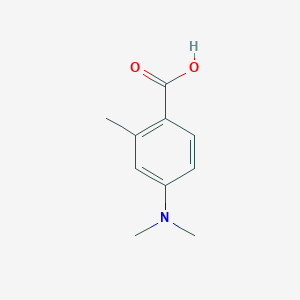


![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)
![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

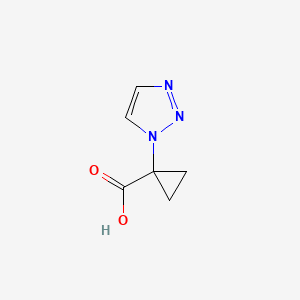
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
